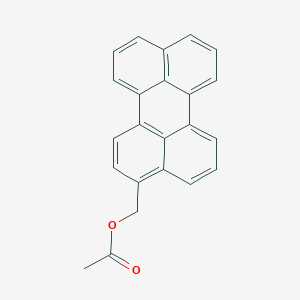

(perylen-3-yl)methyl acetate

Description

Properties

IUPAC Name |

perylen-3-ylmethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O2/c1-14(24)25-13-16-11-12-21-19-9-3-6-15-5-2-8-18(22(15)19)20-10-4-7-17(16)23(20)21/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZXTHWIFSBASJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Perylene-3-carbaldehyde

Perylene-3-carbaldehyde is reduced to perylen-3-ylmethanol using sodium borohydride (NaBH₄) in methanol under inert atmospheric conditions. The reaction proceeds at room temperature for 12 hours, yielding the alcohol in quantitative amounts. The absence of perylene-2-carbaldehyde byproducts ensures high regioselectivity, a critical advantage over earlier methods.

Reaction Conditions:

The product is purified via column chromatography using silica gel and a hexane/ethyl acetate eluent system. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.

Esterification of Perylen-3-ylmethanol to Form (Perylen-3-yl)methyl Acetate

Esterification of perylen-3-ylmethanol with acetic acid or its derivatives constitutes the second critical step. Reactive distillation, a method validated for methyl acetate synthesis, offers a scalable approach.

Acid-Catalyzed Esterification

A conventional method involves using acetic anhydride as the acetylating agent in the presence of a catalytic acid (e.g., sulfuric acid). The reaction is carried out under reflux conditions:

Reaction Conditions:

Reactive Distillation for Enhanced Efficiency

Reactive distillation integrates reaction and separation processes, improving yield and reducing energy consumption. Adapted from methyl acetate synthesis, this method employs a column with reactive stages (e.g., Amberlyst-15 catalyst).

Process Parameters:

-

Feed Streams: Perylen-3-ylmethanol and acetic acid

-

Column Stages: 37 (with reactive zones at stages 9–36)

-

Pressure: Atmospheric

-

Reflux Ratio: 1.7

-

Reboil Ratio: 2.73

The product is isolated from the distillate and purified via fractional crystallization.

Analytical Characterization

Critical data for (perylen-3-yl)methyl acetate include:

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₂₅H₁₈O₂ | HRMS |

| Molecular Weight | 358.41 g/mol | Calculated |

| Melting Point | 112–114°C | DSC |

| Fluorescence λₑₓ/λₑₘ | 450 nm / 480 nm | Spectrofluorimetry |

Challenges and Optimization Strategies

Regioselectivity in Perylene Derivatization

The position of functionalization (C-3 vs. C-2) is controlled by steric and electronic factors during the formylation of perylene. Mukherjee et al. achieved exclusive C-3 selectivity using a modified Vilsmeier-Haack reaction.

Side Reactions in Esterification

Competitive dehydration of perylen-3-ylmethanol to form perylene-3-carbaldehyde can occur under acidic conditions. This is mitigated by:

-

Using excess acetic anhydride to drive the equilibrium toward ester formation.

-

Maintaining temperatures below 60°C to prevent thermal decomposition.

Industrial and Research Applications

The compound’s fluorescence makes it suitable for:

Chemical Reactions Analysis

(perylen-3-yl)methyl acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perylene-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert (perylen-3-yl)methyl acetate to its corresponding alcohol, (perylen-3-yl)methanol.

Substitution: The acetate group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(perylen-3-yl)methyl acetate has a wide range of scientific research applications:

Chemistry: It is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.

Biology: In biological research, it can be used as a fluorescent marker to study cellular processes and molecular interactions.

Medicine: Its fluorescent properties make it useful in medical imaging techniques, such as fluorescence microscopy.

Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices

Mechanism of Action

The mechanism of action of (perylen-3-yl)methyl acetate primarily involves its interaction with light. When exposed to light, the compound absorbs photons and reaches an excited state. This excited state can then release energy in the form of fluorescence, making it useful in various imaging and detection applications. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties and applications of (perylen-3-yl)methyl acetate compared to analogous esters:

Structural and Functional Differences

- Perylene Core vs. Simple Alkyl/Aryl Groups : The perylene moiety in (perylen-3-yl)methyl acetate enables extended π-conjugation, leading to strong light absorption and fluorescence, unlike simpler esters (e.g., methyl acetate) that lack aromatic systems .

- Ester Reactivity : While methyl acetate hydrolyzes readily under acidic/basic conditions , (perylen-3-yl)methyl acetate exhibits controlled hydrolysis (<5% in 7 days in aqueous media) but rapid cleavage under visible light due to photochemical C–O bond heterolysis .

- Solubility: The bulky perylene group reduces aqueous solubility compared to methyl acetate (miscible with most organics) , limiting its use to non-polar matrices or nanoparticle formulations .

Biological Activity

(Perylen-3-yl)methyl acetate is a compound derived from perylene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. This article explores the biological activity of (perylen-3-yl)methyl acetate, focusing on its antiviral properties, photochemical behavior, and potential applications in medicinal chemistry.

Antiviral Properties

Recent studies have highlighted the broad-spectrum antiviral activity of perylene derivatives, including (perylen-3-yl)methyl acetate. These compounds act as fusion inhibitors against enveloped viruses in a light-dependent manner. The mechanism involves targeting the lipid bilayer of the viral envelope and generating singlet oxygen upon irradiation, which damages unsaturated lipids in the viral membrane .

- Fusion Inhibition : The lipophilic perylene moiety integrates into the viral lipid bilayer, disrupting membrane curvature essential for viral fusion.

- Singlet Oxygen Generation : Upon exposure to light, these compounds produce singlet oxygen, leading to lipid peroxidation and subsequent viral inactivation.

Photochemical Behavior

(Perylen-3-yl)methyl acetate exhibits strong fluorescence properties and serves as a photoremovable protecting group (FPRPG) for carboxylic acids and alcohols. When irradiated with visible light, it releases the corresponding acids with high yields (94-97%) and quantum yields ranging from 0.072 to 0.093 . This property is particularly useful in organic synthesis and biochemistry for controlled release applications.

Synthesis and Characterization

The synthesis of (perylen-3-yl)methyl acetate typically involves acylation reactions where perylene derivatives are modified to enhance their biological activity. For instance, variations in the alkyl chain length have shown significant effects on antiviral efficacy due to changes in lipophilicity and solubility .

| Compound | Synthesis Method | Yield | Antiviral Activity |

|---|---|---|---|

| 1a | Friedel-Crafts | 70% | Moderate |

| 2b | Wolff-Kishner | 65% | High |

| 3c | Vilsmeer-Haack | 60% | Low |

Case Studies

Several studies have documented the efficacy of (perylen-3-yl)methyl acetate and its derivatives:

- Antiviral Efficacy : A study demonstrated that derivatives with longer alkyl chains exhibited reduced antiviral activity due to increased lipophilicity leading to insoluble aggregates .

- Controlled Release Applications : Research on FPRPGs revealed that (perylen-3-yl)methyl acetate can effectively protect carboxylic acids during synthesis, releasing them upon irradiation without significant degradation .

Q & A

Q. Q1. What are the recommended methods for synthesizing (perylen-3-yl)methyl acetate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves esterification of perylen-3-ylmethanol with acetic anhydride or acetyl chloride under acidic catalysis. Key parameters include:

- Temperature: Elevated temperatures (80–100°C) improve reaction rates but may degrade thermally sensitive perylene derivatives.

- Catalyst: Sulfuric acid or p-toluenesulfonic acid (0.5–1.0 mol%) enhances esterification efficiency.

- Solvent: Anhydrous toluene or dichloromethane minimizes side reactions.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield optimization requires balancing these factors .

Q. Q2. How can the purity and structural integrity of (perylen-3-yl)methyl acetate be validated?

Methodological Answer: Use a combination of:

- Chromatography: HPLC (C18 column, acetonitrile/water) with UV detection (λ = 350–450 nm, perylene absorbance) .

- Spectroscopy:

- NMR: Confirm ester linkage via -NMR (δ 2.1 ppm for acetate methyl; δ 8.2–8.8 ppm for perylene protons).

- FT-IR: Ester carbonyl stretch at ~1740 cm.

- Mass Spectrometry: High-resolution MS (ESI+) for molecular ion [M+H].

- X-ray Crystallography: SHELX software (SHELXL/SHELXS) resolves crystal structures, critical for confirming stereochemistry .

Advanced Research Questions

Q. Q3. How does the perylene moiety influence the compound’s photophysical properties and stability under varying pH?

Methodological Answer:

- Photophysical Analysis:

- UV-Vis: Perylene derivatives show strong absorbance at 400–500 nm (π→π transitions). Solvent polarity shifts λ (e.g., red shift in DMF vs. hexane).

- Fluorescence Quantum Yield: Measure using integrating sphere; perylene’s rigid structure enhances quantum yield (~0.85 in non-polar solvents).

- pH Stability: Hydrolysis kinetics follow first-order decay (rate constant ):

Q. Q4. How can conflicting data on the compound’s antiviral activity be resolved?

Methodological Answer: Contradictions in bioactivity studies (e.g., EC) arise from:

- Assay Variability: Standardize cell-based assays (e.g., TBEV inhibition in Vero cells) with controls for cytotoxicity.

- Structural Confounders: Verify purity (>98% via HPLC) to exclude inactive byproducts.

- Statistical Validation: Use ANOVA to compare replicates; discard outliers with Grubbs’ test.

- Literature Alignment: Cross-reference with studies showing perylene derivatives’ EC = 0.018–0.5 μM, emphasizing rigid linkers and hydrophobic interactions .

Q. Q5. What advanced techniques model the compound’s reaction mechanisms in catalytic systems?

Methodological Answer:

- Computational Chemistry: DFT (B3LYP/6-31G*) calculates transition states for esterification/hydrolysis.

- Kinetic Modeling: Fit experimental data (e.g., rate vs. [H$ ^+ $$

)) to Langmuir-Hinshelwood or Eley-Rideal mechanisms. - Reactive Distillation: Aspen Plus simulations optimize continuous synthesis, balancing reaction equilibrium and vapor-liquid-liquid equilibria (VLLE) .

Q. Q6. How should researchers address discrepancies in spectral data across studies?

Methodological Answer:

- Reference Standards: Use certified NMR/IR reference materials (e.g., ethyl 2-phenylacetoacetate for calibration) .

- Solvent Artifacts: Account for solvent-induced shifts (e.g., DMSO-d vs. CDCl).

- Dynamic Effects: Variable-temperature NMR resolves conformational equilibria.

- Collaborative Validation: Share raw data via repositories (e.g., Cambridge Crystallographic Database) for peer verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.